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Compound of Interest

Compound Name: G-5555

Cat. No.: B15602651

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a detailed analysis of the kinase selectivity profile of G-
5555, a potent and selective inhibitor of p21-activated kinase 1 (PAK1). The document
summarizes key quantitative data, outlines relevant experimental methodologies, and
visualizes the associated signaling pathways to offer a comprehensive resource for
researchers in oncology and related fields.

Executive Summary

G-5555 is a high-affinity, ATP-competitive inhibitor of Group | p21-activated kinases (PAKS),
demonstrating significant potency for PAK1 with a Ki of 3.7 nM.[1][2][3][4] Extensive kinase
profiling reveals an excellent selectivity profile. In a broad panel of 235 kinases, G-5555
exhibited greater than 70% inhibition against only eight other kinases besides PAK1,
highlighting its specificity.[1][3] This document provides a detailed breakdown of its activity
against its primary targets and key off-targets, the methodologies used to determine this profile,
and the signaling context in which G-5555 functions.

Quantitative Selectivity Profile

The inhibitory activity of G-5555 has been quantified against its primary targets and a range of
other kinases. The following tables summarize the available data, offering a clear comparison
of its potency.
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Table 1: Potency Against Primary Targets (Group | PAKS)

Kinase Parameter Value (nM)

PAK1 Ki 3.7[1]12]13]

PAK2 Ki 11[1][2][3]

PAK3 Inhibition >70% at 100 nM[1][3]

Table 2: IC50 Values for Significantly Inhibited Off-Target
Kinases

In a comprehensive screen against 235 kinases, G-5555 at a concentration of 100 nM
demonstrated greater than 70% inhibition for only the following eight kinases in addition to
PAK1.[1][3]

Off-Target Kinase IC50 (nM)
SIK2 91]

KHS1 10[1]

PAK2 11[1]

MST4 20[1]

YSK1 34[1]

MST3 43[1]

Lck 52[1]

PAK3 Not Determined

Experimental Protocols

The determination of the kinase selectivity profile of G-5555 involves standardized biochemical
assays. While the specific protocol for the G-5555 study was conducted by Invitrogen, the
following represents a typical and widely accepted methodology for such screens.
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In Vitro Kinase Inhibition Assay (General Protocol)

A common method for assessing kinase inhibitor selectivity is a biochemical assay that
measures the phosphorylation of a substrate by a purified kinase. The Z'-LYTE® Kinase Assay
by Invitrogen is a representative example of such a fluorescence resonance energy transfer
(FRET)-based assay.

Principle: The assay quantifies the amount of phosphorylated and non-phosphorylated peptide
substrate by employing a FRET-based system. A kinase reaction is performed, after which a
development reagent containing a site-specific protease is added. This protease selectively
cleaves the non-phosphorylated peptide, disrupting FRET, while the phosphorylated peptide
remains intact and continues to produce a FRET signal. The ratio of the two emission signals is
calculated to determine the percent of phosphorylation.

Workflow:

ccccccccc

Click to download full resolution via product page
General workflow for an in vitro kinase inhibition assay.

Signaling Pathway Context

G-5555 primarily targets PAK1, a key downstream effector of the Rho GTPases, Racl and
Cdc42. PAK1 plays a crucial role in various cellular processes, including cytoskeletal dynamics,
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cell motility, proliferation, and survival. Its inhibition by G-5555 can therefore have significant
effects on these pathways.

PAK1 Signaling Pathway

The following diagram illustrates the central position of PAK1 in cellular signaling cascades,
including its upstream activators and key downstream substrates.
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Simplified PAK1 signaling pathway and the point of inhibition by G-5555.
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Conclusion

G-5555 is a highly selective inhibitor of Group | PAKSs, with its primary target being PAK1. The
comprehensive kinase profiling data underscores its specificity, with significant inhibition
observed for only a small number of off-target kinases. The methodologies for determining this
selectivity are robust and standardized within the field. The central role of PAK1 in multiple
oncogenic signaling pathways makes G-5555 a valuable tool for cancer research and a
potential candidate for therapeutic development, particularly in cancers with PAK1
amplification. Further investigation into its effects on the identified off-target kinases is
warranted to fully understand its pharmacological profile.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt
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and industry. Email: info@benchchem.com
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